molecular formula C9H12ClNO2 B6179313 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride CAS No. 2613384-23-7

2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B6179313
CAS No.: 2613384-23-7
M. Wt: 201.7
InChI Key:
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Description

2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a methyl group and the third position is substituted with a pyridin-2-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-3-(pyridin-2-yl)propanoic acid.

    Reaction Conditions: The compound is synthesized through a series of reactions, including alkylation and cyclization. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

    Hydrochloride Formation: The final step involves the conversion of 2-methyl-3-(pyridin-2-yl)propanoic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processing.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(pyridin-3-yl)propanoic acid
  • 3-pyridinepropionic acid
  • 2-methyl-3-(pyridin-4-yl)propanoic acid

Uniqueness

2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

2613384-23-7

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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